3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Its structure comprises a triazoloquinazoline core substituted with a 4-isopropylbenzenesulfonyl group at position 3 and a 4-isopropylphenylamine moiety at position 3. The molecular formula is C27H29N5O2S, with a molecular weight of 487.61 g/mol.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-17(2)19-9-13-21(14-10-19)28-25-23-7-5-6-8-24(23)32-26(29-25)27(30-31-32)35(33,34)22-15-11-20(12-16-22)18(3)4/h5-18H,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKPTEFXHPLPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the propan-2-yl and benzenesulfonyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of propan-2-yl groups via alkylation reactions.
Sulfonylation Reactions: Attachment of benzenesulfonyl groups using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups or the triazoloquinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazoloquinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazoloquinazoline derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The triazoloquinazoline scaffold is highly modifiable, with substitutions on the sulfonyl and amine groups significantly influencing physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Lipophilicity : The dual isopropyl groups in the target compound contribute to higher hydrophobicity compared to analogs with methyl or methoxy substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Methoxy groups in 899348-63-1 () offer electron-donating properties, which could stabilize hydrogen bonding .
- Steric Bulk : The 2,5-dimethylbenzenesulfonyl group in 866807-85-4 () introduces steric hindrance, possibly affecting target engagement .
Biological Activity
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, commonly referred to as Savirin, is a synthetic compound notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C18H16N4O3S
Molecular Weight : 368.4 g/mol
IUPAC Name : 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
Savirin's structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.
Savirin exhibits its biological effects primarily through the following mechanisms:
- Antibiofilm Activity : It has been shown to inhibit biofilm formation in Staphylococcus aureus by targeting key biofilm-related genes. This disruption prevents the bacteria from adhering to surfaces and forming protective biofilms, which are often resistant to conventional antibiotics.
- Anticancer Properties : Preliminary studies indicate that Savirin may possess anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it has shown IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil in specific assays .
Biological Activity Overview
The biological activities of Savirin can be categorized as follows:
| Activity Type | Description | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Inhibits biofilm formation in Staphylococcus aureus | Not specified |
| Anticancer | Inhibits proliferation in various cancer cell lines | Ranges from 3.0 to 22.54 |
| Anti-inflammatory | Potential anti-inflammatory effects observed in preliminary studies | Not specified |
Case Studies and Research Findings
-
Antibiofilm Activity Study :
- In vitro assays demonstrated that Savirin significantly reduced biofilm formation in Staphylococcus aureus. The compound was administered at various concentrations, revealing a dose-dependent response in inhibiting biofilm-related gene expression.
- Anticancer Activity Evaluation :
-
Mechanistic Insights :
- Molecular docking studies suggested that Savirin binds effectively to targets involved in cell cycle regulation and apoptosis pathways, further corroborating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
